8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the purine core: Starting with a suitable purine precursor, such as 6-chloropurine, which undergoes alkylation to introduce the 3-methyl and 7-(4-methylbenzyl) groups.
Introduction of the piperazine moiety: The 4-benzylpiperazine group is introduced through nucleophilic substitution reactions, often using a suitable base and solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, including:
- Use of continuous flow reactors to improve reaction efficiency.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine or purine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
- Bind to active sites of enzymes, inhibiting their activity.
- Interact with cellular receptors, modulating signal transduction pathways.
- Affect gene expression by binding to DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-benzylpiperazin-1-yl)-3-methyl-7-benzyl-1H-purine-2,6(3H,7H)-dione
- 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-chlorobenzyl)-1H-purine-2,6(3H,7H)-dione
- 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-fluorobenzyl)-1H-purine-2,6(3H,7H)-dione
Uniqueness
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern on the purine core, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-18-8-10-20(11-9-18)17-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-14-12-29(13-15-30)16-19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIARZSWXJMROLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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